molecular formula C13H12OS B2519560 2-(4-Methylthiophenyl)phenol CAS No. 178817-13-5

2-(4-Methylthiophenyl)phenol

Cat. No. B2519560
CAS RN: 178817-13-5
M. Wt: 216.3
InChI Key: SCSCYJCXMRAVOK-UHFFFAOYSA-N
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Description

“2-(4-Methylthiophenyl)phenol” is a chemical compound with the CAS Number: 178817-13-5 . It has a molecular weight of 216.3 and its IUPAC name is 4’-(methylsulfanyl)[1,1’-biphenyl]-2-ol .


Synthesis Analysis

Phenolic compounds, such as “2-(4-Methylthiophenyl)phenol”, are formed by replacing one hydrogen atom from an aromatic hydrocarbon with a –OH group . The synthesis of such important organic molecules is covered going through some of their current synthesis methods in the laboratory .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylthiophenyl)phenol” is represented by the linear formula C13H12OS . The InChI Code for this compound is 1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 .


Chemical Reactions Analysis

Phenols, like “2-(4-Methylthiophenyl)phenol”, are known to be very reactive towards electrophilic aromatic substitution . They can also undergo oxidation to form a quinone . The analysis of phenolic compounds found in fortified foods can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) .


Physical And Chemical Properties Analysis

Phenols, like “2-(4-Methylthiophenyl)phenol”, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are readily soluble in water due to their ability to form hydrogen bonding .

Safety And Hazards

“2-(4-Methylthiophenyl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin or if inhaled . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSCYJCXMRAVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylthiophenyl)phenol

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